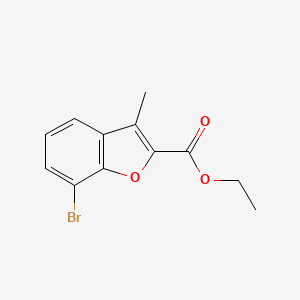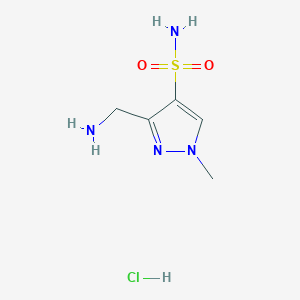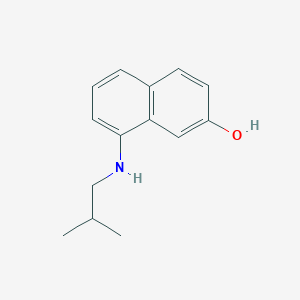![molecular formula C10H14N2O B2654519 1-[1-(cyclobutylmethyl)-1H-pyrazol-5-yl]ethan-1-one CAS No. 1779952-59-8](/img/structure/B2654519.png)
1-[1-(cyclobutylmethyl)-1H-pyrazol-5-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(cyclobutylmethyl)-1H-pyrazol-5-yl]ethan-1-one, also known as CBME, is a chemical compound with potential applications in various fields of scientific research. It is a pyrazole derivative that has gained attention due to its unique properties and potential therapeutic applications.
Aplicaciones Científicas De Investigación
Structural Characterization and Analysis
Compounds analogous to 1-[1-(cyclobutylmethyl)-1H-pyrazol-5-yl]ethan-1-one have been synthesized and characterized, revealing insights into their molecular structures through techniques like X-ray diffraction and Hirshfeld surface analysis. For example, Delgado et al. (2020) synthesized a pyrazoline compound and performed a comprehensive structural analysis, demonstrating the importance of weak intermolecular interactions in crystal packing (Delgado et al., 2020).
Antimicrobial Activity
Research on pyrazole derivatives has shown significant antimicrobial activity against various microorganisms. Desai et al. (2017) synthesized and evaluated a series of compounds for their antimicrobial efficacy, highlighting the potential of these derivatives in developing new antimicrobial agents (Desai et al., 2017).
Cytotoxicity and Anticancer Properties
Pyrazole derivatives have also been explored for their potential anticancer properties. Karakurt et al. (2021) synthesized a series of oxime ester derivatives with pyrazole rings, determining their cytotoxic effects on various cell lines. Their findings indicate selective toxicity towards neuroblastoma cells, suggesting the therapeutic potential of these compounds in cancer treatment (Karakurt et al., 2021).
Synthesis of Heterocycles
The versatility of pyrazole derivatives in synthesizing heterocyclic compounds has been demonstrated. Reddy and Jeong (2013) developed a green, efficient approach to synthesize 1H-pyrazolo[1,2-b]phthalazine-5,10-diones, showcasing the role of pyrazole derivatives in organic and medicinal chemistry (Reddy & Jeong, 2013).
Propiedades
IUPAC Name |
1-[2-(cyclobutylmethyl)pyrazol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8(13)10-5-6-11-12(10)7-9-3-2-4-9/h5-6,9H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPLVCDKTDWSML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=NN1CC2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chloro-6-methylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2654436.png)
![N-(3-{5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide](/img/structure/B2654437.png)

![N-(isoxazol-3-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2654439.png)
![5-(4-Chloro-phenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-](/img/structure/B2654440.png)
![5-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,2,4-triazol-3-amine](/img/structure/B2654441.png)
![4-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2654442.png)




![6-methoxy-2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1H-1-benzothiophen-1-one](/img/structure/B2654450.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-phenylpropanamide hydrochloride](/img/structure/B2654459.png)